molecular formula C14H22ClNO3S B2374177 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide CAS No. 723745-25-3

4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B2374177
CAS No.: 723745-25-3
M. Wt: 319.84
InChI Key: BWCAPXMZXULJMI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

The compound’s systematic name, derived from IUPAC rules, is 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide . This designation reflects its substituents on the benzene ring and the sulfonamide group:

  • 4-Chloro : A chlorine atom attached to the benzene ring at the para position.
  • 3-Ethoxy : An ethoxy group (-OCH₂CH₃) at the meta position relative to the chlorine.
  • N,N-Dipropyl : Two propyl groups (-CH₂CH₂CH₃) attached to the nitrogen atom of the sulfonamide moiety.

Structural Formula :
$$
\text{C}{14}\text{H}{22}\text{ClNO}_3\text{S}
$$
Molecular Weight : 319.8 g/mol (computed from atomic masses) .

Key Structural Data
Property Value/Description
SMILES CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OCC
InChI InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)12-7-8-13(15)14(11-12)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3
InChIKey BWCAPXMZXULJMI-UHFFFAOYSA-N

The molecule’s geometry is defined by a planar benzene ring with substituents at positions 3 (ethoxy), 4 (chloro), and 1 (sulfonamide). The sulfonamide group’s dipropyl chains enhance lipophilicity, potentially influencing solubility and biological activity.

CAS Registry Number and Synonyms

The compound is cataloged under the CAS Registry Number 723745-25-3 . Alternative identifiers include:

Identifier Description
CAS 723745-25-3 Primary registry number for chemical tracking
AKOS002288826 Depositor-supplied synonym
AP-263/42611045 Alternative code for laboratory use

These synonyms facilitate cross-referencing in chemical databases and research literature.

Historical Context of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives trace their origins to early 20th-century medicinal chemistry. Key milestones include:

  • Sulfanilamide (1908) : Synthesized as a dye intermediate, it was later recognized as an antibacterial agent .
  • Prontosil (1932) : A sulfonamide-containing dye that demonstrated in vivo antibacterial activity, marking the dawn of sulfa drugs .
  • Mechanistic Insight : Sulfonamides inhibit dihydropteroate synthase, disrupting bacterial folate synthesis .

Properties

IUPAC Name

4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)12-7-8-13(15)14(11-12)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCAPXMZXULJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethoxy and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name Substituents/R-Groups Key Properties/Applications References
4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide 4-Cl, 3-OCH₂CH₃, N,N-dipropyl Not explicitly reported; inferred bioactivity based on analogs.
4-Methyl-N,N-dipropylbenzenesulfonamide (38) 4-CH₃, N,N-dipropyl Yellow liquid; synthesized via nickel-catalyzed reduction (36% yield). Used in catalytic studies.
2-Bromo-N,N-dipropylbenzenesulfonamide 2-Br, N,N-dipropyl Exact mass: 319.0501; potential intermediate in halogenation studies.
4-(5-Morpholino-1,3,4-oxadiazol-2-yl)-N,N-dipropylbenzenesulfonamide (21) 4-(Oxadiazole-morpholino), N,N-dipropyl White powder (44% yield); synthesized via one-pot coupling. Demonstrates utility in heterocyclic chemistry.
4-(Perfluoroprop-1-en-2-yl)-N,N-dipropylbenzenesulfonamide (2s) 4-CF₂CF=CF₂, N,N-dipropyl White solid (87% yield); exhibits distinct ¹⁹F NMR signals (δ -58.84 to -75.69 ppm). Used in fluorinated material research.
4-(Hydroxymethyl)-N,N-dipropylbenzenesulfonamide (43) 4-CH₂OH, N,N-dipropyl Colorless oil (90% yield); Rf = 0.33. Hydroxymethyl group enhances hydrophilicity.
PESMP (1,3,4-Oxadiazole-phthalimide hybrid) 4-(Oxadiazole-phthalimide), N,N-dipropyl α-Amylase inhibitor (IC₅₀ = 10.60 µg/mL); HOMO-LUMO gap = 0.1732 a.u. Validated via XRD and docking studies.

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Substitution at the 4-position (Cl, CH₃, oxadiazole) significantly impacts bioactivity. For example, PESMP’s oxadiazole-phthalimide hybrid enhances enzyme inhibition .
    • Fluorinated analogs show promise in materials science due to their thermal stability and unique NMR profiles .
  • Synthetic Efficiency :
    • One-pot methodologies (e.g., compound 21 ) reduce step counts and improve yields (44%) compared to multistep routes (e.g., PESMP, 64.5–87% yields) .

Biological Activity

4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with significant biological activity, primarily investigated for its potential as an enzyme inhibitor and its therapeutic properties. This article presents an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C14H22ClNO3S
  • Molecular Weight : 305.85 g/mol
  • IUPAC Name : 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide
  • CAS Number : 723745-25-3

The biological activity of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, making it a candidate for therapeutic applications.
  • Lipophilicity : The ethoxy and propyl groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes and allowing it to reach intracellular targets.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibition : Research indicates that 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide exhibits inhibitory effects on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The inhibition is competitive, suggesting that the compound binds to the active site.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Tests : In vitro studies demonstrated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound in developing new antibiotics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-methoxy-N,N-dipropylbenzenesulfonamideMethoxy instead of ethoxy groupSimilar enzyme inhibition profile
4-Chloro-3-ethoxy-N,N-diethylbenzenesulfonamideEthyl groups instead of propylReduced lipophilicity, lower activity
4-Chloro-3-ethoxy-N,N-dipropylbenzenesulfonic acidSulfonic acid instead of sulfonamideIncreased solubility, different activity

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonamides, including 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide. The results indicated that modifications to the sulfonamide group significantly affected enzyme affinity and selectivity.
  • Antimicrobial Efficacy Evaluation :
    • In a clinical trial setting, the compound was tested against various bacterial strains isolated from patients with infections. Results showed promising efficacy, particularly against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What are the common synthetic routes for 4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the benzene ring. A key method involves nucleophilic substitution of a chloro or ethoxy precursor with dipropylamine under controlled conditions. For example, continuous-flow electrochemical synthesis (3.4 V, 5 min) in inert atmospheres minimizes side reactions and improves yield (57% isolated) . Intermediates are characterized via:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 0.85 ppm for propyl CH₃; δ 50.1 ppm for N-CH₂) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ = 242.1215) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., SHELX software for small-molecule refinement) .
  • FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonamide synthesis?

  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of dipropylamine .
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition of ethoxy groups .
  • Catalysis : Pd-mediated dehydration (e.g., methoxyacetonitrile as a nitrile source) achieves 90% yield in one-pot amide-to-nitrile conversions .

Q. How do substituent effects (chloro, ethoxy, dipropyl) influence biological activity?

Sulfonamides with chloro and ethoxy groups exhibit enhanced enzyme inhibition due to:

  • Hydrophobic interactions : Propyl groups improve membrane permeability .
  • Electron-withdrawing effects : Chloro substituents stabilize transition states in enzyme binding .
    • Example: Antitumor sulfonamides with chloro and methoxy groups disrupt tubulin polymerization (IC₅₀ = 0.1–1 µM) .

Q. How can contradictory data on biological activity be resolved?

Discrepancies arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

  • Dose-response validation : Test compounds across ≥3 log concentrations .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

Methodological Recommendations

  • Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) for high-quality single crystals .
  • Data Analysis : SHELXL for anisotropic displacement parameters; WinGX for crystallographic visualization .

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